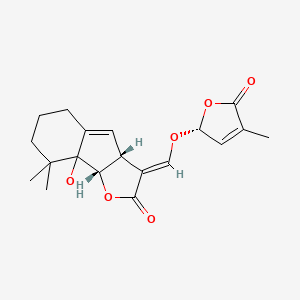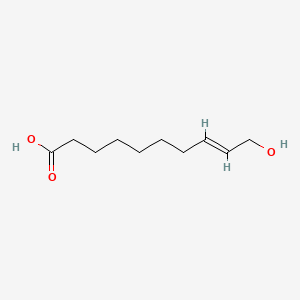![molecular formula C44H84NO7PS B1230968 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium CAS No. 81844-74-8](/img/structure/B1230968.png)
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is a complex organic compound with the molecular formula C44H84NO7PS It is known for its unique structure, which includes multiple functional groups such as phosphinothioyl and trimethylazanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the phosphinothioyl and trimethylazanium groups. Common reagents used in the synthesis include oleic acid derivatives, phosphorus oxychloride, and trimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trimethylazanium group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted analogs of the original compound .
Applications De Recherche Scientifique
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential as a lipid analog in membrane studies.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the development of advanced materials and surfactants.
Mécanisme D'action
The mechanism of action of 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, and the pathways involved are related to membrane dynamics and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioleoyl-thion-phosphatidylcholine
- 1,2-Oleoylthion-sn-glycero-3-phosphocholine
- 3,5,9-Trioxa-4-phosphaheptacos-18-en-1-aminium
Uniqueness
Compared to similar compounds, 2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to integrate into lipid bilayers and alter membrane properties makes it particularly valuable in biological and medical research .
Propriétés
Numéro CAS |
81844-74-8 |
|---|---|
Formule moléculaire |
C44H84NO7PS |
Poids moléculaire |
802.2 g/mol |
Nom IUPAC |
2-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy-oxidophosphinothioyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)49-40-42(41-51-53(48,54)50-39-38-45(3,4)5)52-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20-,23-21- |
Clé InChI |
PNQHZHWDHOTUTA-YEUCEMRASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=S)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
1,2-oleoylthion-sn-glycero-3-phosphocholine 1,2-oleoylthionphosphatidylcholine dioleoyl-thion-phosphatidylcholine DOTPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)

![(1R,2R,5E,10R,11R,12R,16S)-2-Hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1230908.png)
![(E)-2-(2-(Pyridin-4-ylmethylene)hydrazinyl)benzo[d]thiazole](/img/structure/B1230909.png)
![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1230910.png)

